molecular formula C13H10IN B1593684 7-Iodo-9h-fluoren-2-amine CAS No. 34172-48-0

7-Iodo-9h-fluoren-2-amine

Cat. No. B1593684
CAS RN: 34172-48-0
M. Wt: 307.13 g/mol
InChI Key: GVLJBTZWZXVFDV-UHFFFAOYSA-N
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Description

7-Iodo-9h-fluoren-2-amine is a chemical compound with the molecular formula C13H10IN . It contains a total of 27 bonds, including 17 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 primary amine (aromatic) .


Molecular Structure Analysis

The molecular structure of 7-Iodo-9h-fluoren-2-amine includes 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings . It also contains 1 primary amine (aromatic) .

Scientific Research Applications

Application in Photonics and Optoelectronics

Field

Photonics and Optoelectronics

Summary of the Application

Materials with enhanced two-photon absorption (TPA) properties have attracted considerable research interest due to their potential applications in photonics and optoelectronics . Fluorene-based materials, such as terfluorenes, oligofluorenes, and polyfluorenes have emerged as promising candidates .

Methods of Application

The title compound, 9,9-diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine was synthesized by a two-step protocol involving the Sonogashira coupling of 2-methylbut-3-yn-2-ol with the corresponding aryl bromide and the base-catalysed cleavage of the resulting functionalized but-3-yn-2-ol .

Results or Outcomes

The fluorene unit is approximately planar (r.m.s deviation = 0.0255 A ̊ ). The dihedral angles between the fluorene fused ring system and two phenyl rings are 88.37 (5) and 66.31 (6) .

Application in Organic Light-Emitting Diodes (OLEDs)

Field

Organic Light-Emitting Diodes (OLEDs)

Summary of the Application

Highly efficient blue fluorescent materials have recently attracted great interest for OLED application . Two new pyrene based organic molecules consisting of a highly rigid skeleton, namely SPy and DPy, are developed .

Methods of Application

The blue fluorescent OLEDs are obtained by thermally activated delayed fluorescence (TADF) sensitization strategy .

Results or Outcomes

The blue fluorescent OLEDs utilizing DPy as emitters achieve a maximum external quantum efficiency (EQE) of 10.4% with the electroluminescence (EL) peak/FWHM of 480 nm/49 nm .

Application in Dye-Sensitized Solar Cells

Field

Dye-Sensitized Solar Cells

Summary of the Application

Diphenylaminofluorene-based organic dyes with acetylene/vinyl linkages have been explored as potential candidates for applications in dye-sensitized solar cells .

Results or Outcomes

The structures of several compounds related to the title compound have been determined .

Application in Non-Linear Optics

Field

Non-Linear Optics

Summary of the Application

Diphenylaminofluorene-based organic dyes with acetylene/vinyl linkages have been explored as potential candidates for applications in non-linear optics .

Safety And Hazards

Specific safety and hazard information for 7-Iodo-9h-fluoren-2-amine is not available in the search results .

properties

IUPAC Name

7-iodo-9H-fluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLJBTZWZXVFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293566
Record name 7-iodo-9h-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-9h-fluoren-2-amine

CAS RN

34172-48-0
Record name NSC90702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-iodo-9h-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Gautier, G Argouarch, F Malvolti, B Blondeau… - …, 2020 - Wiley Online Library
The synthesis and characterization of six triarylisocyanurates, featuring 2,7‐fluorenyl or 9,10‐anthracenyl groups incorporated in their peripheral arms are reported. Photophysical …
P Feneyrou, D Jacquemin, JW Perry, O Maury… - academia.edu
… A solution of 500 mg of N,N,9,9-tetrahexyl-7-iodo-9H-fluoren-2-amine (0.78 mmol, 1 equiv.) in 15 mL of degassed THF/Et3N (2:1) was added in order by trimethylsilylacetylene (0.32 mL, …
Number of citations: 0 www.academia.edu
TC Lin, YH Lee, BR Huang, CL Hu, YK Li - Tetrahedron, 2012 - Elsevier
A set of novel multi-branched chromophores composed of four analogues with generic skeletons of donor-π-acceptor (D-π-A) derived from functionalized fluorene/oxadiazole moieties …
Number of citations: 28 www.sciencedirect.com

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